

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Oxolamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological activities of **oxolamine**. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

Oxolamine is a synthetic compound classified as a 1,2,4-oxadiazole derivative. Its chemical structure consists of a phenyl group at the 3-position and a diethylaminoethyl side chain at the 5-position of the 1,2,4-oxadiazole ring.[1]

Table 1: Chemical Identifiers of Oxolamine



Identifier	Value
IUPAC Name	N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine[2]
CAS Registry Number	959-14-8[2]
Molecular Formula	C14H19N3O[2]
Molecular Weight	245.32 g/mol [2]
PubChem CID	13738[2]
DrugBank Accession Number	DB13216[3]
Synonyms	5-(2-(Diethylamino)ethyl)-3-phenyl-1,2,4- oxadiazole, Oxolamina, Oksalamin[2]

Physicochemical Properties

Oxolamine is typically available as a citrate or hydrochloride salt to enhance its solubility and stability for pharmaceutical formulations.[4][5] The properties of the base and its common salt forms are summarized below.

Table 2: Physicochemical Properties of Oxolamine and its Salts



Property	Oxolamine (Base)	Oxolamine Hydrochloride	Oxolamine Citrate
Physical Form	Liquid[5]	Crystals[5]	Crystals[5]
Melting Point	Not reported	153-154 °C[5]	Not clearly defined
Boiling Point	127 °C at 0.4 mmHg[5]	Not applicable	Not applicable
Solubility	Slightly soluble in water and alcohol[5]	Data not available	Slightly soluble in water and alcohol[5]
рКа	9.40 ± 0.25 (predicted)	Data not available	Data not available
LogP	2.393 (predicted)	Data not available	Data not available

Pharmacological Properties and Mechanism of Action

Oxolamine is primarily recognized for its antitussive (cough-suppressing) and anti-inflammatory activities.[6][7] Its mechanism of action is multifaceted, involving both central and peripheral pathways.

Antitussive Activity

Oxolamine's cough-suppressing effect is attributed to a dual mechanism:

- Central Action: It is believed to act on the cough center in the medulla oblongata, reducing the sensitivity of the cough reflex.[1][2]
- Peripheral Action: **Oxolamine** exhibits local anesthetic properties on the sensory nerve endings in the respiratory tract.[2][6] This peripheral action is thought to be predominant and contributes to reducing the irritation that triggers coughing.[5]

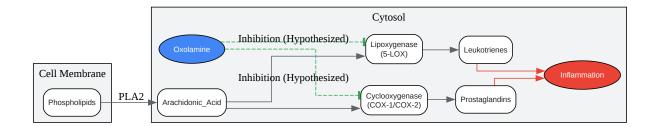
Anti-inflammatory Activity



Oxolamine has demonstrated anti-inflammatory effects on the respiratory tract.[7] While the precise signaling pathways are not fully elucidated, it is suggested that **oxolamine** may inhibit the release of inflammatory mediators.[2] A proposed, though not definitively proven, mechanism involves the modulation of arachidonic acid metabolism, a key pathway in inflammation.

Hypothesized Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism for **oxolamine**'s anti-inflammatory action, focusing on the inhibition of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.



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Hypothesized Anti-inflammatory Action of **Oxolamine**.

Experimental Protocols

This section details methodologies for the synthesis and analysis of **oxolamine**, compiled from various sources.

Synthesis of Oxolamine Citrate (Industrial Scale Overview)

An industrial process for synthesizing **oxolamine** citrate involves a multi-step approach. The following provides a high-level overview of the synthetic route:



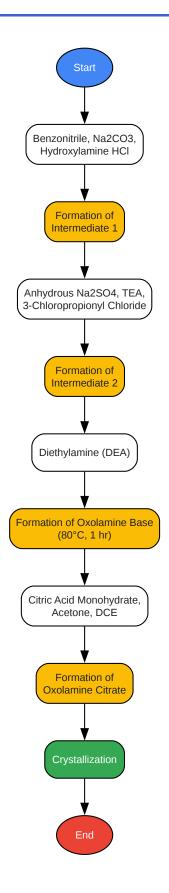




- Intermediate Formation: The synthesis begins with the reaction of benzonitrile, sodium carbonate, and hydroxylamine hydrochloride to form an initial intermediate.
- Second Intermediate: This is followed by the addition of anhydrous sodium sulfate, triethylamine (TEA), and 3-chloropropionyl chloride to yield a second intermediate.
- Oxolamine Formation: Diethylamine (DEA) is then introduced, leading to the formation of the oxolamine base. This reaction is typically carried out at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 1 hour).
- Salt Formation and Crystallization: Finally, citric acid monohydrate is added to the **oxolamine** base in a suitable solvent mixture (e.g., acetone and dichloroethane) to form **oxolamine** citrate, which is then solidified through crystallization.

Workflow for Industrial Synthesis of Oxolamine Citrate





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Industrial Synthesis Workflow for **Oxolamine** Citrate.



Analytical Method: High-Performance Liquid Chromatography (HPLC)

Several HPLC methods have been developed for the quantification of **oxolamine** citrate in bulk drug and pharmaceutical formulations.[8][9][10]

Table 3: HPLC Method Parameters for Oxolamine Citrate Analysis

Parameter	Method 1[9]	Method 2[8]	Method 3[10]
Column	BDS Hypersil C18 (150 x 4.6 mm, 5 μm)	Chromatopack Peerless Basic C18 (50 x 4.6 mm, 5 µm)	Kromasil C18 (250 x 4.6 mm, 5 μm)
Mobile Phase	Buffer:Acetonitrile (72:28 v/v) (Buffer: 0.1% triethylamine, pH 3.5 with orthophosphoric acid)	Buffer:Acetonitrile (55:45 v/v) (Buffer: 0.01 M Ammonium Acetate)	Buffer:Methanol (60:40 v/v) (Buffer: 0.05 M KH ₂ PO ₄ and triethylamine, pH 4.1 with orthophosphoric acid)
Flow Rate	1.0 mL/min	Not specified	Not specified
Detection Wavelength	230 nm	230 nm	230 nm
Diluent	Water:Acetonitrile (50:50 v/v)	Not specified	Buffer (0.05 M KH2PO4 and triethylamine, pH 4.1)

Pharmacokinetic Profile

Oxolamine is reported to be well-absorbed after oral administration. It undergoes metabolism in the liver and is primarily excreted through the kidneys. The drug has a relatively short half-life, which may necessitate multiple daily doses to maintain therapeutic concentrations.[2]

Clinical Use and Regulatory Status

Oxolamine is used as a cough suppressant for the symptomatic treatment of cough associated with various respiratory conditions such as bronchitis, pharyngitis, and tracheitis.[4][6] It is not



approved for use in the USA by the Food and Drug Administration (FDA).[6] However, it may be marketed in other countries.[6]

Conclusion

Oxolamine is a pharmacologically active compound with a dual mechanism of action as an antitussive agent and also possessing anti-inflammatory properties. The information provided in this guide, including its chemical and physical properties, synthesis overview, and analytical methodologies, serves as a valuable resource for researchers and professionals in the field of drug development. Further investigation into the specific molecular targets of its anti-inflammatory action could open new avenues for its therapeutic application.

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